3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
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Overview
Description
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) and the carboxylic acid group makes this compound particularly interesting for various chemical and biological applications.
Scientific Research Applications
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s structurally related to the compound 4-methoxyphenethyl (e)-3-(o-tolyl)acrylate, which has been reported to show higher α-glucosidase inhibition activity than the standard drug acarbose . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, particularly in the context of diabetes.
Mode of Action
Based on its structural similarity to 4-methoxyphenethyl (e)-3-(o-tolyl)acrylate, it may interact with α-glucosidase, inhibiting its activity and thus slowing the breakdown of carbohydrates . This interaction could result in a decrease in postprandial hyperglycemia.
Biochemical Pathways
If it acts as an α-glucosidase inhibitor like its structurally related compound, it would affect the carbohydrate digestion pathway by slowing the breakdown of complex carbohydrates into simple sugars . This could lead to a decrease in postprandial blood glucose levels, which could be beneficial in managing diabetes.
Result of Action
If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial blood glucose levels, which could be beneficial in managing diabetes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction between an o-tolyl-substituted nitrile oxide and an alkene. The nitrile oxide can be generated in situ from the corresponding nitro compound using a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid: Similar structure but with a para-tolyl group.
3-(m-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid: Similar structure but with a meta-tolyl group.
3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the ortho substitution of the tolyl group, which can influence its chemical reactivity and biological activity. The spatial arrangement of the methyl group in the ortho position can lead to different steric and electronic effects compared to the para and meta isomers.
Properties
IUPAC Name |
3-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-4-2-3-5-8(7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUIIQKRAPDXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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